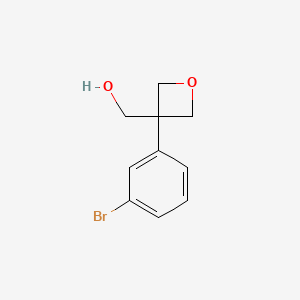

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(3-bromophenyl)oxetan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAAKSOJJXIZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane: A Versatile Building Block in Modern Drug Discovery

Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained heterocyclic systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1][2] Its unique conformational rigidity, polarity, and metabolic stability offer a compelling alternative to more traditional functional groups.[1] Oxetanes are increasingly utilized as bioisosteric replacements for gem-dimethyl and carbonyl groups, often leading to marked improvements in aqueous solubility, metabolic stability, and target affinity, while simultaneously reducing lipophilicity.[1]

This guide focuses on the chemical properties and synthetic utility of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane , a bifunctional building block poised for significant application in the synthesis of complex pharmaceutical agents. The presence of a 3,3-disubstituted oxetane core provides the desirable physicochemical properties associated with this motif. Furthermore, the orthogonal reactivity of the aryl bromide and primary alcohol functionalities offers medicinal chemists a versatile scaffold for late-stage diversification and the exploration of novel chemical space. The bromophenyl group serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group allows for straightforward derivatization through oxidation, etherification, or esterification.

This document provides a comprehensive overview of the core chemical properties, a detailed synthetic protocol, and an exploration of the reactivity and potential applications of this compound for researchers, scientists, and drug development professionals.

PART 1: Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. While exhaustive experimental data for this specific compound is not widely published, the following table is compiled from supplier information and predicted values based on its structure.

| Property | Value | Source/Method |

| CAS Number | 1363382-09-5 | [3] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [3] |

| Molecular Weight | 243.10 g/mol | [3] |

| Appearance | White to off-white solid (Predicted) | General observation for similar compounds |

| Purity | ≥95% | [4] |

| SMILES | OCc1(coc1)c2cccc(c2)Br | |

| InChI | InChI=1S/C10H11BrO2/c11-8-2-1-3-9(4-8)10(5-12)6-13-7-10/h1-4,12H,5-7H2 | Derived from structure |

Spectroscopic data for this compound is available from commercial suppliers, confirming its structure and purity.[3]

PART 2: Synthesis and Characterization

The synthesis of 3,3-disubstituted oxetanes, such as the title compound, can be achieved through well-established methodologies. A common and effective strategy involves the intramolecular Williamson etherification of a suitably substituted 1,3-diol.[1] The following protocol is a robust, multi-step synthesis adapted from established procedures for analogous 3-aryl-3-(hydroxymethyl)oxetane derivatives.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(3-bromophenyl)-2-(hydroxymethyl)malonate

-

To a solution of diethyl 2-(3-bromophenyl)malonate (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., potassium carbonate).

-

Add aqueous formaldehyde (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford diethyl 2-(3-bromophenyl)-2-(hydroxymethyl)malonate.

Step 2: Synthesis of 2-(3-Bromophenyl)-2-(hydroxymethyl)propane-1,3-diol

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of diethyl 2-(3-bromophenyl)-2-(hydroxymethyl)malonate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting suspension through a pad of Celite, washing thoroughly with THF and ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude triol, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the crude 2-(3-bromophenyl)-2-(hydroxymethyl)propane-1,3-diol (1.0 eq) in anhydrous pyridine or dichloromethane.

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise.

-

Stir the reaction at 0 °C for 4-6 hours, monitoring for the formation of the monotosylated intermediate.

-

Upon completion, add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight to facilitate the intramolecular cyclization.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel to yield this compound.

Characterization

The final compound should be characterized by standard analytical techniques:

-

¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, characteristic diastereotopic methylene protons of the oxetane ring (typically doublets between 4-5 ppm), and a singlet or doublet for the hydroxymethyl protons.

-

¹³C NMR: Aromatic carbons, the quaternary carbon of the oxetane ring, the oxetane methylene carbons, and the hydroxymethyl carbon would be visible.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed, along with a characteristic isotopic pattern for a monobrominated compound.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol would be a key feature.

PART 3: Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a highly valuable intermediate. The reactivity of the two functional groups can be selectively addressed.

Reactions of the Hydroxymethyl Group

The primary alcohol can undergo a variety of common transformations:

-

Oxidation: Mild oxidation, for instance using a Swern oxidation or Dess-Martin periodinane, would yield the corresponding aldehyde, 3-(3-Bromophenyl)oxetane-3-carbaldehyde.[5] This aldehyde is a versatile intermediate for reductive amination, Wittig reactions, and other carbonyl chemistry.

-

Etherification: Deprotonation with a base like sodium hydride followed by reaction with an alkyl halide (Williamson ether synthesis) can be used to introduce a variety of ether linkages.

-

Esterification: Reaction with acyl chlorides or carboxylic acids under appropriate conditions (e.g., Fischer esterification or using coupling agents like DCC) will form the corresponding esters.

Reactions of the Bromophenyl Group

The aryl bromide is a key functionality for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.[6]

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the formation of a new carbon-carbon bond, creating biaryl or styrenyl derivatives.[7]

-

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst provides access to arylethynyl derivatives.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines can be used to install a variety of nitrogen-containing substituents.

-

Heck Coupling: Reaction with an alkene under palladium catalysis can form a new carbon-carbon bond at the aromatic ring.

Reactivity Logic Diagram

Caption: Key reaction pathways for derivatizing the title compound.

Conclusion

This compound stands out as a strategically designed building block for contemporary medicinal chemistry. It combines the beneficial physicochemical properties of the 3,3-disubstituted oxetane core with two versatile and orthogonally reactive functional groups. This dual functionality allows for its incorporation into complex molecular architectures and facilitates the rapid generation of analog libraries for structure-activity relationship (SAR) studies. As the demand for drug candidates with improved "drug-like" properties continues to grow, the utility of sophisticated and well-designed building blocks like this compound will undoubtedly increase, solidifying the role of the oxetane motif as a cornerstone of modern drug discovery.

References

- Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.

- 1363382-09-5|this compound. BLDpharm.

- Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

- Chemical Space Exploration of Oxetanes. MDPI.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.

- One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. ResearchGate.

- CAS: 1363382-09-5 Name: this compound. Aribo Reagent.

- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.

- Oxetanes: formation, reactivity and total syntheses of natural products. ResearchGate.

- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.

- Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. Google Patents.

- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central.

- 3-Methyl oxetanemethanol derivatives and their use in perfume compositions. Google Patents.

- Methods for making oxetan-3-ylmethanamines. Google Patents.

- 3-(3-Bromophenyl)oxetane-3-carboxylic acid(1363381-80-9) 1H NMR. ChemicalBook.

- 1363382-09-5 | this compound. Tetrahedron.

- Preparation method of 3-hydroxy oxetane compound. Google Patents.

- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.

- Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. PubMed Central.

- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.

- 1363382-09-5 CAS Manufactory. ChemicalBook.

- 3-(3-Bromophenyl)oxetane-3-carbaldehyde | 1363381-25-2. Benchchem.

- Swern Oxidation. Alfa Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. 1363382-09-5|this compound|BLD Pharm [bldpharm.com]

- 4. 1363382-09-5 CAS Manufactory [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jocpr.com [jocpr.com]

- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

A Technical Guide to the Structure Elucidation of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane

Abstract: The unambiguous determination of a chemical structure is a cornerstone of chemical research and development, ensuring the validity of subsequent biological, pharmacological, and material science investigations. This guide provides an in-depth, technically-focused walkthrough for the complete structure elucidation of the novel compound, 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane. We detail an integrated analytical strategy employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative emphasizes the causal logic behind experimental choices and data interpretation, presenting a self-validating workflow suitable for researchers, scientists, and drug development professionals. All protocols and data interpretations are grounded in established spectroscopic principles and authoritative standards.

Introduction: The Analytical Imperative

The oxetane moiety is a strained four-membered ring that has garnered significant interest in medicinal chemistry.[1][2] Its unique properties as a polar, non-planar motif can improve physicochemical properties like solubility and metabolic stability when incorporated into drug candidates.[1][2] The title compound, this compound, combines this valuable scaffold with a synthetically versatile bromophenyl group and a primary alcohol, making it a potentially valuable building block.

Given its novelty, establishing the precise connectivity and chemical environment of every atom is not merely a formality but a critical prerequisite for its use. Any ambiguity in the structure—for instance, the position of the bromine on the aromatic ring or the arrangement of substituents on the oxetane—would invalidate any downstream research. This guide, therefore, presents a systematic and robust methodology to confirm the structure C10H11BrO2.[3] The process of structure elucidation relies on the synergistic application of multiple spectroscopic techniques, where each method provides a unique and complementary piece of the structural puzzle.[4][5][6][7]

Strategic Elucidation Workflow

The confirmation of a proposed chemical structure is a process of evidence accumulation. No single technique provides all the answers; instead, we build a conclusive case by integrating data from orthogonal methods.[5] Our strategy is designed to be efficient and definitive, moving from broad structural features to fine atomic-level details.

The logical flow of this process is depicted below. We begin by determining the molecular formula and identifying key functional groups, then map the carbon-hydrogen framework, and finally, assemble the fragments to confirm the complete structure.

Figure 1: A strategic workflow for structure elucidation.

Experimental Protocols & Data Acquisition

Scientific integrity demands that protocols are transparent and reproducible. The following sections detail the standardized procedures for acquiring high-quality data for this compound. Adherence to established standards, such as those recommended by IUPAC, ensures data reliability and facilitates comparison across laboratories.[8][9][10]

High-Resolution Mass Spectrometry (HRMS)

-

Rationale: HRMS is chosen over standard MS to obtain a highly accurate mass measurement. This precision is crucial for unequivocally determining the elemental composition and confirming the molecular formula against theoretical values.[5]

-

Protocol:

-

Sample Preparation: A 1 mg/mL solution of the compound is prepared in methanol (HPLC grade).

-

Instrumentation: A Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Acquisition Mode: Data is acquired in positive ion mode.

-

Parameters:

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 50-500 m/z

-

-

Calibration: The instrument is calibrated immediately prior to the run using a sodium formate solution to ensure high mass accuracy.

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[11] For this molecule, we expect to see clear signals for the hydroxyl (-OH) group and the aromatic ring.

-

Protocol:

-

Sample Preparation: A small amount of the neat compound (a viscous oil) is applied directly to the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.

-

Processing: 16 scans are co-added and averaged to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is collected and automatically subtracted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.[4] A DEPT-135 experiment is included to differentiate between CH, CH₂, and quaternary carbons.

-

Protocol:

-

Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C{¹H} NMR: Proton-decoupled carbon experiment.

-

DEPT-135: Distortionless Enhancement by Polarization Transfer, phased to show CH/CH₃ signals positive and CH₂ signals negative.

-

-

Acquisition Parameters (General):

-

Temperature: 298 K

-

¹H Spectral Width: -2 to 12 ppm

-

¹³C Spectral Width: -10 to 220 ppm

-

-

Data Processing: Fourier transformation, phase correction, and baseline correction are applied using standard NMR processing software. Chemical shifts are referenced to the TMS signal at 0.00 ppm.[8]

-

Data Interpretation and Assembly

This section synthesizes the data from each spectroscopic technique to build a coherent and validated structure.

Mass Spectrometry: Confirming the Formula

The HRMS-ESI spectrum displays a characteristic pair of peaks for the molecular ion [M+H]⁺ due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50).

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [C₁₀H₁₂⁷⁹BrO₂]⁺ | 243.0019 | 243.0021 | Molecular ion [M+H]⁺ with ⁷⁹Br isotope. |

| [C₁₀H₁₂⁸¹BrO₂]⁺ | 245.0000 | 245.0002 | Molecular ion [M+H]⁺ with ⁸¹Br isotope. |

| [C₁₀H₁₁O₂]⁺ (Loss of Br) | 163.0754 | 163.0751 | A major fragment corresponding to the loss of bromine.[12][13] |

The excellent agreement between the calculated and observed masses (< 2 ppm error) confirms the molecular formula is C₁₀H₁₁BrO₂ . The distinct isotopic pattern is definitive evidence for the presence of a single bromine atom.

Infrared Spectroscopy: Identifying Functional Groups

The IR spectrum provides rapid confirmation of key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment | Significance |

| ~3400 (broad) | Strong | O-H stretch | Confirms the presence of the hydroxyl (-OH) group.[14] The broadness indicates hydrogen bonding. |

| ~3080 | Medium | Aromatic C-H stretch | Indicates the presence of an aromatic ring. |

| ~2960, ~2880 | Medium | Aliphatic C-H stretch | Corresponds to the CH₂ groups in the oxetane and hydroxymethyl moieties. |

| ~1595, ~1570 | Medium | Aromatic C=C stretch | Further evidence for the aromatic ring. |

| ~995 | Strong | Oxetane C-O-C stretch | Characteristic stretching vibration of the strained oxetane ring ether bond.[15] |

| ~780, ~690 | Strong | Aromatic C-H bend | The pattern is characteristic of meta-substitution on a benzene ring. |

NMR Spectroscopy: Mapping the Skeleton

The NMR spectra provide the most detailed picture, allowing for the complete assignment of the carbon-hydrogen framework.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.65 | t, J=1.8 Hz | 1H | Ar-H (pos. 2) | Singlet-like appearance (narrow triplet) is typical for a proton between two substituted carbons in a meta-pattern. |

| 7.50 | dt, J=7.8, 1.3 Hz | 1H | Ar-H (pos. 4 or 6) | Downfield shift due to proximity to the electron-withdrawing bromine atom. Shows coupling to two other aromatic protons. |

| 7.43 | ddd, J=8.0, 2.0, 1.0 Hz | 1H | Ar-H (pos. 6 or 4) | Complex splitting pattern consistent with its position on the aromatic ring. |

| 7.28 | t, J=7.9 Hz | 1H | Ar-H (pos. 5) | Upfield-most aromatic proton, coupled to two adjacent protons. |

| 4.75 | d, J=6.5 Hz | 2H | Oxetane-CH₂ (A) | Diastereotopic protons of one oxetane methylene group. They appear as a doublet due to coupling with the other geminal pair. |

| 4.65 | d, J=6.5 Hz | 2H | Oxetane-CH₂ (B) | The other pair of diastereotopic oxetane protons. |

| 3.95 | s | 2H | -CH₂OH | A singlet, indicating no adjacent protons. Its chemical shift is typical for a methylene group attached to an oxygen. |

| 2.10 | br s | 1H | -OH | A broad singlet that is exchangeable with D₂O. Its chemical shift can vary. |

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| 142.5 | Absent | Ar-C (Quaternary, C-1) | Quaternary carbon attached to the oxetane ring. |

| 133.5 | Positive | Ar-CH (C-5) | Aromatic CH. |

| 130.5 | Positive | Ar-CH (C-4 or C-6) | Aromatic CH. |

| 129.0 | Positive | Ar-CH (C-2) | Aromatic CH. |

| 125.8 | Positive | Ar-CH (C-6 or C-4) | Aromatic CH. |

| 122.8 | Absent | Ar-C (Quaternary, C-3) | Quaternary carbon attached to the bromine atom. Its shift is characteristic of a carbon bearing a halogen. |

| 80.1 | Negative | Oxetane-CH₂ (C-2' & C-4') | The two methylene carbons of the oxetane ring are chemically equivalent due to symmetry and appear as a single signal. |

| 68.2 | Negative | -CH₂OH | Methylene carbon of the hydroxymethyl group. |

| 44.0 | Absent | Oxetane-C (Quaternary, C-3') | The quaternary carbon of the oxetane ring, substituted with both the aryl and hydroxymethyl groups. |

Final Structure Confirmation

The collected evidence from all three spectroscopic techniques converges to unambiguously confirm the structure of this compound.

Figure 2: Convergence of spectroscopic evidence.

-

Mass Spectrometry established the correct molecular formula and the presence of a single bromine atom.

-

IR Spectroscopy confirmed the presence of the key hydroxyl, aromatic, and oxetane functional groups.

-

NMR Spectroscopy provided the definitive connectivity map. The ¹H NMR showed four aromatic protons with splitting patterns consistent with a 1,3- (meta) substitution pattern. The ¹³C and DEPT-135 spectra confirmed the presence of four distinct aromatic CH groups and two quaternary aromatic carbons, one of which is shifted appropriately for attachment to bromine. Critically, the spectra show the presence of two aliphatic CH₂ groups (oxetane ring), one hydroxymethyl CH₂ group, and a quaternary aliphatic carbon, confirming the 3,3-disubstituted oxetane core.

This multi-faceted, self-validating approach leaves no ambiguity as to the identity of the compound. The combined data are fully consistent with the proposed structure and inconsistent with other potential isomers.

References

- Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1), 23–60. [Link]

- Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards.

-

Molinski, T. F. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Planta Medica, 76(11), 1155–1166. [Link]

-

Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(5), 456-464. [Link]

-

IUPAC. (2019). Development of a Standard for FAIR Data Management of Spectroscopic Data. IUPAC Projects. [Link]

- Hanson, R. M., Archibald, M., Chalk, S. J., Ely, S., Frey, J. G., Lancashire, R. J., & Williams, A. J. (2022). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Pure and Applied Chemistry, 94(9), 1039-1053.

-

Unknown. (2023). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. [Link]

-

Hanson, R. M., Archibald, M., Chalk, S. J., Ely, S., Frey, J. G., Lancashire, R. J., & Williams, A. J. (2023). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ChemRxiv. [Link]

-

Chemistry Student. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4512-4527. [Link]

-

Kunzmann, M., Giesen, T. F., & Schlemmer, S. (2012). The high resolution FTIR-spectrum of oxetane. Journal of Molecular Spectroscopy, 271, 59-63. [Link]

-

Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. [Link]

-

Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

- Rauf, M. A., Ikram, M., & Jabeen, Z. (1994). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan, 16(3), 173-176.

-

Bull, J. A., & Davis, O. A. (2023). Oxetane and azetidine ethers as ester isosteres. Organic & Biomolecular Chemistry, 21(27), 5585-5590. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. calpaclab.com [calpaclab.com]

- 4. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

- 9. iupac.org [iupac.org]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (3-(3-Bromophenyl)oxetan-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to favorably modulate the physicochemical properties of drug candidates. This guide provides a comprehensive technical overview of a specific, functionalized oxetane, (3-(3-Bromophenyl)oxetan-3-yl)methanol. Its IUPAC name is established as (3-(3-bromophenyl)oxetan-3-yl)methanol , reflecting the primary alcohol functional group. We will delve into its chemical significance, explore plausible synthetic routes, detail methods for its characterization, and discuss its potential applications in the rational design of novel therapeutics. This document serves as a resource for researchers aiming to leverage the unique structural and chemical attributes of this compound in their drug discovery programs.

Introduction: The Strategic Value of the Oxetane Moiety in Medicinal Chemistry

The four-membered saturated heterocycle, oxetane, has garnered significant attention in drug discovery due to its unique combination of properties. Unlike its more flexible acyclic or larger ring counterparts, the strained oxetane ring imparts a degree of conformational rigidity. This can be advantageous for locking a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.

Furthermore, the incorporation of an oxetane ring can significantly enhance the physicochemical profile of a drug candidate. Oxetanes are known to:

-

Improve Aqueous Solubility: The polar ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, often leading to a substantial increase in aqueous solubility compared to non-polar analogues like gem-dimethyl groups. This is a critical parameter for ensuring good bioavailability.

-

Enhance Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups, which can lead to an improved pharmacokinetic profile and a longer duration of action.[1]

-

Modulate Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity of a molecule, a key factor in determining its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

Serve as a Bioisostere: The oxetane moiety can act as a bioisostere for other common functional groups, such as carbonyls or gem-dimethyl groups, while offering a different set of physicochemical properties.[3]

The subject of this guide, (3-(3-Bromophenyl)oxetan-3-yl)methanol, is a bifunctional molecule that combines the desirable attributes of the oxetane core with a synthetically versatile bromophenyl group and a primary alcohol. The bromine atom serves as a handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of additional molecular complexity. The hydroxymethyl group provides a site for further derivatization through esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

Synthesis of (3-(3-Bromophenyl)oxetan-3-yl)methanol

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be derived from a precursor such as 3-(3-bromophenyl)oxetane-3-carboxylic acid or its corresponding ester. A key intermediate in the forward synthesis would be 3-(3-bromophenyl)oxetan-3-ol, accessible via a Grignard reaction.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for (3-(3-Bromophenyl)oxetan-3-yl)methanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 3-(3-Bromophenyl)oxetan-3-ol

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromo-1-iodobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining 3-bromo-1-iodobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 3-bromophenylmagnesium bromide.

-

Reaction with Oxetan-3-one: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of oxetan-3-one in anhydrous THF dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-(3-bromophenyl)oxetan-3-ol, can be purified by column chromatography on silica gel.

Step 2 & 3: Conversion to (3-(3-Bromophenyl)oxetan-3-yl)methanol

A direct and efficient one-pot conversion from the tertiary alcohol to the hydroxymethyl group is challenging. A more plausible, albeit multi-step, route would involve conversion to a more suitable intermediate. One such strategy could involve the conversion of the tertiary alcohol to a nitrile, followed by hydrolysis to a carboxylic acid and subsequent reduction.

Rationale for this multi-step conversion: Direct displacement of the tertiary hydroxyl group is difficult. A more reliable approach involves functional group interconversion.

Physicochemical Properties and Characterization

The successful synthesis of (3-(3-Bromophenyl)oxetan-3-yl)methanol would be confirmed through a combination of spectroscopic and analytical techniques.

| Property | Expected Value/Characteristics |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and have improved aqueous solubility compared to its non-hydroxylated precursor. |

Spectroscopic Characterization Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group, the diastereotopic methylene protons of the oxetane ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The oxetane ring protons would appear as two sets of doublets or multiplets around δ 4.5-5.0 ppm. The hydroxymethyl protons would likely be a singlet or a doublet around δ 3.6-3.8 ppm, and the hydroxyl proton would be a broad singlet which is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the bromophenyl ring, the quaternary carbon of the oxetane ring attached to the aryl and hydroxymethyl groups, the methylene carbons of the oxetane ring, and the methylene carbon of the hydroxymethyl group. The carbon bearing the bromine atom would appear around δ 122 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-O stretching bands for the ether linkage of the oxetane ring would be expected around 1000-1100 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).

Applications in Drug Discovery and Development

The structural features of (3-(3-Bromophenyl)oxetan-3-yl)methanol make it a highly attractive scaffold for the development of new therapeutic agents across various disease areas.

A Versatile Building Block for Library Synthesis

As previously mentioned, the bromine atom on the phenyl ring is a key functional handle for diversification. Through transition-metal-catalyzed cross-coupling reactions, a vast array of substituents can be introduced at this position. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Diagram of Potential Derivatization Pathways

Sources

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane molecular weight

An In-Depth Technical Guide to 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane

Introduction: The Strategic Value of the Oxetane Motif

In modern medicinal chemistry, the pursuit of novel chemical matter with improved drug-like properties is paramount. Researchers and drug development professionals are increasingly moving away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds. These scaffolds can enhance target engagement, improve physicochemical properties, and offer new intellectual property. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif in this context.[1]

Despite its inherent ring strain (approximately 106 kJ·mol⁻¹), the oxetane core is sufficiently stable for broad application in drug design.[1] Its incorporation into a lead molecule can significantly improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability without a substantial increase in molecular weight.[1][2] Notably, 3,3-disubstituted oxetanes are validated as effective bioisosteres for gem-dimethyl and carbonyl groups, allowing chemists to block metabolically vulnerable positions or modulate hydrogen bonding interactions while improving pharmacokinetic profiles.[1][3]

This guide provides a comprehensive technical overview of This compound , a key building block that combines the benefits of the oxetane core with versatile functional handles for further chemical elaboration. We will explore its fundamental properties, synthesis, analytical characterization, and strategic applications in drug discovery programs.

Core Physicochemical and Structural Data

The fundamental identity of a chemical building block is defined by its structural and physical properties. This compound is a unique compound designed for synthetic utility in research and development.

| Property | Value | Source |

| Compound Name | This compound | BLDpharm[4] |

| CAS Number | 1363382-09-5 | BLDpharm[4] |

| Molecular Formula | C₁₀H₁₁BrO₂ | BLDpharm[4] |

| Molecular Weight | 243.10 g/mol | BLDpharm[4] |

| MDL Number | MFCD22566188 | BLDpharm[4] |

| SMILES | OCc1(c2cccc(Br)c2)COC1 | BLDpharm[4] |

Chemical Structure:

(Note: Image is a representative 2D structure)

Synthesis and Purification: A Strategic Approach

The synthesis of 3,3-disubstituted oxetanes requires a robust and scalable methodology. A common and effective strategy, reported by researchers at AstraZeneca, involves a Williamson etherification approach starting from a substituted malonate ester.[1] This method provides a reliable pathway to diverse oxetane building blocks.

Exemplary Synthetic Workflow

The following protocol is an illustrative, multi-step synthesis adapted from established literature methods for preparing 3,3-disubstituted oxetanes.[1] The causality behind each step is explained to provide field-proven insight.

Sources

An In-Depth Technical Guide to 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Oxetane Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif, prized for its ability to confer desirable properties onto drug candidates.[1][][3] Unlike its more flexible five- and six-membered counterparts, the strained, rigid nature of the oxetane ring offers a unique three-dimensional exit vector from a core scaffold. This rigidity can lead to improved target binding and selectivity.[1]

Furthermore, the inherent polarity of the ether oxygen within a small, sp³-rich framework can enhance aqueous solubility and reduce lipophilicity—key factors in improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential drug.[] Oxetanes are increasingly utilized as bioisosteric replacements for gem-dimethyl or carbonyl groups, often leading to enhanced metabolic stability and reduced off-target effects.[1]

This guide focuses on 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane (CAS 1363382-09-5), a bifunctional building block that combines the benefits of the oxetane core with the synthetic versatility of a brominated phenyl ring. The hydroxymethyl group provides a handle for further derivatization, while the bromine atom serves as a key functional group for transition-metal-catalyzed cross-coupling reactions, enabling the exploration of a vast chemical space.

Compound Profile and Physicochemical Properties

A precise understanding of a building block's fundamental properties is the foundation of its effective application. Below is a summary of the key characteristics of this compound.

| Property | Value | Source |

| CAS Number | 1363382-09-5 | |

| Molecular Formula | C₁₀H₁₁BrO₂ | |

| Molecular Weight | 243.10 g/mol | |

| SMILES | OCC1(COC1)c1cccc(c1)Br | |

| MDL Number | MFCD22566188 | |

| Appearance | Typically a solid or oil | - |

| Purity | ≥95% (as commercially available) | |

| Storage | 2-8°C, under inert atmosphere |

Synthesis and Mechanism: A Representative Approach

While specific, peer-reviewed synthesis procedures for this compound are not extensively detailed in public literature, a robust and logical synthetic route can be constructed based on established methodologies for analogous 3-aryl-3-(hydroxymethyl)oxetanes. The most common and effective strategy involves the addition of an organometallic reagent to oxetan-3-one, followed by quenching.

The following protocol is a representative, field-proven method for synthesizing this class of compounds, illustrating the key chemical transformations and considerations.

Experimental Protocol: Synthesis via Grignard Reaction

Reaction: Grignard addition of 3-bromophenylmagnesium bromide to oxetan-3-one.

Caption: Synthetic workflow for 3-aryl-3-(hydroxymethyl)oxetanes.

Step-by-Step Methodology:

-

Grignard Reagent Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

In the dropping funnel, prepare a solution of 1,3-dibromobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the dibromobenzene solution to the magnesium turnings. Initiation of the reaction is indicated by gentle bubbling and heat evolution. If necessary, a crystal of iodine or gentle heating may be used to initiate the reaction.

-

Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

-

-

Nucleophilic Addition to Oxetan-3-one:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Prepare a solution of oxetan-3-one (1.1 eq) in anhydrous THF.

-

Add the oxetan-3-one solution dropwise to the cold Grignard reagent. A viscous slurry may form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the oxetan-3-one.

-

-

Workup and Extraction:

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to stir until the solids have dissolved and two clear layers are visible.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

Causality and Mechanistic Insights

The success of this synthesis hinges on the nucleophilic character of the Grignard reagent and the electrophilic nature of the carbonyl carbon in oxetan-3-one.

Caption: Mechanism of Grignard addition to oxetan-3-one.

-

Formation of the Nucleophile: Magnesium inserts into the carbon-bromine bond of 1,3-dibromobenzene, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic.

-

Electrophilic Target: The carbonyl carbon of oxetan-3-one is electron-deficient due to the electronegativity of the oxygen atom, making it an excellent electrophile.

-

Carbon-Carbon Bond Formation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming the key carbon-carbon bond and a magnesium alkoxide intermediate.

-

Protonation: The acidic workup with aqueous NH₄Cl (a mild acid to prevent ring-opening of the oxetane) protonates the alkoxide to yield the final tertiary alcohol product.

Characterization and Analytical Profile

A researcher synthesizing this compound would rely on a suite of analytical techniques to confirm its identity and purity. Below are the expected data based on the structure.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (multiplets) in the ~7.2-7.6 ppm region.- Oxetane methylene protons (two doublets or an AB quartet) ~4.5-4.8 ppm.- Hydroxymethyl protons (singlet or doublet) ~3.8-4.0 ppm.- Hydroxyl proton (broad singlet), chemical shift variable. |

| ¹³C NMR | - Aromatic carbons in the ~120-140 ppm region (including the C-Br signal).- Quaternary carbon of the oxetane ring ~75-80 ppm.- Oxetane methylene carbons ~70-75 ppm.- Hydroxymethyl carbon ~65-70 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 243.0/245.0 (characteristic isotopic pattern for bromine). Fragmentation may show loss of H₂O or CH₂O. |

| HPLC | A single major peak indicating high purity on a suitable reversed-phase column. |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile starting material for the synthesis of more complex molecules with therapeutic potential.

Scaffold for Exploring Chemical Space

The 3-bromophenyl moiety is a linchpin for diversification. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the rapid generation of libraries of analogues by coupling various boronic acids, alkynes, amines, or alkenes at the 3-position of the phenyl ring.

Caption: Diversification pathways for the title compound.

Modulation of Physicochemical Properties

Incorporating this building block into a lead molecule can strategically address common drug development hurdles:

-

Solubility: The polar oxetane ring can enhance aqueous solubility, which is often a challenge for complex, lipophilic molecules.[1]

-

Metabolic Stability: The 3,3-disubstituted oxetane motif can act as a "metabolic shield" for adjacent functional groups, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes).[1][3]

-

Conformational Rigidity: The strained ring locks the attached phenyl group into a more defined spatial orientation, which can be crucial for optimizing interactions with a biological target's binding pocket.

Derivatization of the Hydroxymethyl Group

The primary alcohol provides another site for modification. It can be:

-

Oxidized to an aldehyde or carboxylic acid for further peptide couplings or other transformations.

-

Esterified to create pro-drugs that improve cell permeability or modify release kinetics.

-

Converted to an ether to act as a linker to other parts of a molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended. Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for contemporary drug discovery. It provides a robust platform for generating novel chemical entities by combining the advantageous physicochemical properties of the oxetane core with the synthetic flexibility of an aryl bromide and a primary alcohol. Its strategic use can help medicinal chemists overcome common challenges related to solubility, metabolic stability, and target affinity, ultimately accelerating the journey from hit-to-lead and lead optimization. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this powerful tool into their synthetic and medicinal chemistry programs.

References

- Vertex AI Search, Grounding API. CAS: 1363382-09-5 Name: this compound.

- BOC Sciences. This compound.

- Fisher Scientific. Safety Data Sheet.

- BLDpharm. 1363382-09-5|this compound.

- Fisher Scientific. Safety Data Sheet (General).

- Benchchem. 3-(3-Bromophenyl)oxetane-3-carbaldehyde | 1363381-25-2.

- SPIRO PHARMA. Product Catalog.

- ECHEMI. 3-(broMoMethyl)oxetane-3-carbaldehyde SDS, 1188264-39-2 Safety Data Sheets.

- Guidechem. (3-(4-bromophenyl)oxetan-3-yl)methanol.

- Tetrahedron. 1363382-09-5 | this compound.

- Guidechem. (3- (4-bromofenil) oxetan-3-il) metanol.

- Ivy Fine Chemicals. 3-(hydroxymethyl)oxetane [CAS: 1363382-09-5].

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available from: [Link]

- CymitQuimica. (3-(3-Bromophenyl)oxetan-3-yl)methanol.

- ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry.

- Protheragen. 3-Bromomethyl-3-oxetanemethanol.

- A2B Chem. This compound, 95% Purity, C10H11BrO2, 100 mg.

-

PubChem. [3-(Bromomethyl)oxetan-3-yl]methanol. Available from: [Link]

- RSC Publishing. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.

- PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.

- Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns.

- Sigma-Aldrich. 3,3-Bis(bromomethyl)oxetane.

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: [Link]

Sources

The Oxetane Ring: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of small, strained ring systems has become a pivotal tactic in modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of properties—polarity, three-dimensionality, and metabolic stability—offers a powerful tool to address common challenges in drug design, such as improving physicochemical properties, enhancing potency, and overcoming metabolic liabilities.[1][2] Initially explored as a bioisosteric replacement for gem-dimethyl and carbonyl groups, its application has expanded to fine-tuning pKa, directing metabolic pathways, and providing novel exit vectors from core scaffolds.[3][4] This technical guide provides a comprehensive overview of the role of the oxetane ring in drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction: The Emergence of a Strained Yet Stable Motif

The oxetane is a four-membered heterocycle containing one oxygen atom, characterized by significant ring strain (approx. 106 kJ/mol).[5] This inherent strain, combined with the polarity imparted by the ether oxygen, results in a unique set of physical and chemical properties. The ring is nearly planar, which reduces gauche interactions compared to cyclobutane, yet it provides a distinct three-dimensional (3D) exit vector for substituents.[5][6]

Historically, the oxetane motif was recognized in natural products, most famously in the potent anticancer agent paclitaxel (Taxol®), where it was found to act as a conformational lock and potential hydrogen bond acceptor.[5][7] However, for many years, concerns about the potential instability of the strained ring limited its broader application in medicinal chemistry.[3] A "rediscovery" of the motif began in the early 2000s, driven by pioneering studies that demonstrated its value as a bioisostere and its ability to confer favorable drug-like properties.[3][8] Today, several oxetane-containing drugs are FDA-approved or in late-stage clinical trials, cementing the ring's status as an indispensable tool in the drug discovery toolbox.[5][9]

The Oxetane as a Bioisosteric Chameleon

A primary application of the oxetane moiety is as a bioisostere—a substituent that mimics the size, shape, and electronic properties of another group while modulating physicochemical properties in a beneficial way.

The gem-Dimethyl Group Replacement Strategy

The gem-dimethyl group is frequently used to block metabolically labile C-H bonds or to provide steric bulk to fill a receptor pocket. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and pharmacokinetic profiles.[10] The 3,3-disubstituted oxetane serves as an excellent polar surrogate for the gem-dimethyl group.[1][8][11]

Causality of Experimental Choice: By replacing a lipophilic gem-dimethyl group with a more polar oxetane, chemists aim to maintain or improve metabolic stability while simultaneously enhancing aqueous solubility and reducing lipophilicity (LogD). This is a classic multi-parameter optimization strategy.

Table 1: Physicochemical Property Comparison: gem-Dimethyl vs. Oxetane Bioisosteres

| Property | gem-Dimethyl Analogue | Oxetane Analogue | Rationale for Improvement |

| Metabolic Stability | Often used to block metabolism | Generally maintains or improves stability | The oxetane is metabolically robust and shields the same position.[2][12] |

| Aqueous Solubility | Lower | Significantly Higher (4x to >4000x increase) | The polar ether oxygen improves solvation and disrupts crystal packing.[10][13][14] |

| Lipophilicity (LogD) | Higher | Lower | Oxygen atom reduces lipophilicity compared to two methyl groups.[12] |

| Molecular Volume | Similar | Similar | The two motifs occupy a comparable volume in space.[12] |

A Metabolically Robust Carbonyl Mimic

The oxetane ring is also an effective bioisostere for the carbonyl group found in ketones and amides.[3][4] The oxetane's oxygen atom has a similar hydrogen bond accepting capacity and lone pair orientation to a carbonyl oxygen.[5][12]

Causality of Experimental Choice: Carbonyl groups can be susceptible to metabolic reduction or can contribute to the epimerization of adjacent stereocenters.[12] Replacing a carbonyl with an oxetane aims to eliminate these liabilities while preserving the crucial hydrogen bonding interactions required for target binding. The oxetane provides a metabolically stable, non-electrophilic alternative.

Caption: Oxetane as a stable bioisostere for the carbonyl group.

Fine-Tuning Physicochemical Properties

Beyond bioisosterism, the oxetane is used as a pendant motif to strategically modulate key drug-like properties.[2]

Enhancing Aqueous Solubility

A persistent challenge in drug discovery is poor aqueous solubility. The incorporation of an oxetane is a highly effective strategy to mitigate this issue.[14] Its polarity and sp³-rich, three-dimensional character disrupt planar stacking and unfavorable crystal lattice packing, leading to significant improvements in solubility.[7][8] In various studies, replacing functionalities like a gem-dimethyl group or even a methylene group with an oxetane has been shown to increase aqueous solubility by factors ranging from 4 to over 4000.[10][13]

Table 2: Case Studies on Oxetane-Induced Solubility Enhancement

| Compound Series | Original Group | Oxetane-Containing Analogue | Solubility Improvement | Reference |

| γ-Secretase Inhibitors | Cyclohexyl | Oxetanyl | >10-fold | [2] |

| IDO1 Inhibitors | 4-Hydroxymethylpyridine | Oxetane derivative | Significant improvement | [5] |

| EZH2 Inhibitors | Dimethylisoxazole | Methoxymethyl-oxetane | 150-fold | [7][8] |

| GPR119 Agonists | tert-Butyl | Trifluoromethyl-oxetane | ~5-fold (from 24 µM to 116 µM) | [7] |

Modulating Basicity (pKa) of Proximal Amines

The oxetane ring exerts a potent, distance-dependent inductive electron-withdrawing effect.[8] When placed near a basic amine (e.g., on a piperidine or piperazine ring), it significantly lowers the amine's pKa. This is a critical tool for medicinal chemists to solve common problems associated with high basicity, such as:

-

hERG Liability: High basicity is a known risk factor for binding to the hERG potassium channel, which can lead to cardiotoxicity.

-

Poor Permeability: Highly basic compounds are often fully protonated at physiological pH, hindering their ability to cross cell membranes.

-

Poor Selectivity: Unwanted interactions at off-targets can be driven by basicity.

The pKa can be precisely tuned by changing the oxetane's position relative to the amine: an α-substitution can lower pKa by ~2.7 units, β by ~1.9 units, and γ by ~0.7 units.[8]

Caption: Workflow for modulating amine basicity using an oxetane ring.

Directing Metabolic Pathways

Incorporating an oxetane can block metabolism at a specific site, but it can also introduce a new metabolic pathway. While stable to many cytochrome P450 (CYP) enzymes, the oxetane ring can be a substrate for microsomal epoxide hydrolase (mEH), which hydrolyzes it to the corresponding 1,3-diol.[15] This provides a powerful strategy to direct metabolism away from CYP-mediated pathways, which are a common source of drug-drug interactions (DDIs). The rate of this hydrolysis can be tuned by altering the substitution pattern around the oxetane ring, offering a sophisticated method for controlling a drug's clearance mechanism.[15]

Case Studies in Drug Discovery

The true impact of the oxetane ring is best illustrated through its successful application in drug discovery programs.

Fenebrutinib (BTK Inhibitor)

In the development of Bruton's tyrosine kinase (BTK) inhibitors, an early lead compound suffered from hepatotoxicity.[3][8] This was addressed by replacing a core phenyl ring with pyridine to lower LogD. However, a key modification was the introduction of an oxetane on a piperazine ring. This single change lowered the piperazine pKa from 7.8 to 6.3, which was critical for the compound's overall improved safety and pharmacokinetic profile.[3][8]

PF-06821497 (EZH2 Inhibitor)

The lead compound for an enhancer of zeste homologue 2 (EZH2) inhibitor was potent but plagued by poor solubility and metabolic stability.[7][8] In a key optimization step, a planar dimethylisoxazole group was replaced with a non-planar, sp³-rich methoxymethyl-oxetane substituent. This modification dramatically improved both solubility (150-fold) and metabolic stability, leading to a clinical candidate with robust in vivo efficacy.[7][8]

Table 3: Property Modulation in the EZH2 Inhibitor Program

| Property | Lead Compound (8) | Clinical Candidate (9) | Impact of Oxetane |

| Solubility | Poor | Drastically Improved | Increased 3D character and polarity.[8] |

| Metabolic Stability | Poor | Drastically Improved | Blocked labile site, reduced LogD.[8] |

| LogD | Sub-optimal | Optimal (1.9) | Provided a less lipophilic surrogate for a THF ring.[8] |

Synthetic Methodologies and Protocols

The growing adoption of oxetanes has been enabled by advances in their synthesis. While numerous methods exist, the functionalization of common building blocks is a prevalent strategy in medicinal chemistry.

Caption: Key synthetic disconnections for accessing oxetane derivatives.

Experimental Protocol: Reductive Amination of Oxetan-3-one

This protocol describes a general, self-validating method for synthesizing 3-amino-oxetanes, a common motif in clinical candidates.[9] The progress can be easily monitored by TLC or LCMS, with the disappearance of the ketone starting material and the appearance of a more polar amine product.

Objective: To couple a primary or secondary amine to the oxetane ring via reductive amination.

Materials:

-

Oxetan-3-one

-

Amine of interest (R¹R²NH)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Acetic Acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq) and the solvent (DCM or DCE, to make a ~0.1 M solution).

-

Addition of Ketone: Add oxetan-3-one (1.1 eq) to the solution and stir for 10-15 minutes at room temperature. If the amine is a poor nucleophile, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild reducing agent that is selective for the iminium ion over the ketone, preventing reduction of the starting material. Its use avoids the need for pre-formation of the imine.

-

Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the oxetan-3-one is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-amino-oxetane product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

Challenges and Future Perspectives

Despite its successes, the use of the oxetane ring is not without challenges. The ring can be labile to strong acids or certain Lewis acids, which must be considered during synthetic route planning.[3][16] While general trends are known, the precise impact of an oxetane on molecular properties can be context-dependent, sometimes requiring empirical evaluation.[3]

The future of the field points towards the exploration of more complex and novel oxetane scaffolds. This includes:

-

Spirocyclic Oxetanes: Motifs like 2-oxa-6-azaspiro[3.3]heptane are being explored as conformationally restricted replacements for morpholine and piperazine.[9][13]

-

Fluorinated Oxetanes: The recent development of methods to synthesize α,α-difluoro-oxetanes opens the door to new bioisosteric replacements for β-lactones and other carbonyl-containing groups, combining the benefits of the oxetane with the unique properties of fluorine.[17]

-

Expanded Synthetic Toolbox: Continued innovation in C-H functionalization and catalytic methods will make a wider array of substituted oxetanes readily accessible, further accelerating their incorporation into drug discovery campaigns.[11][18]

Conclusion

The oxetane ring has transitioned from an academic curiosity to a validated and essential component of the modern medicinal chemistry toolbox. Its ability to serve as a stable bioisostere for gem-dimethyl and carbonyl groups, coupled with its profound and tunable influence on aqueous solubility, basicity, and metabolic stability, provides chemists with a versatile tool to solve complex drug design challenges.[19][20] As synthetic accessibility continues to improve and our understanding of its structure-property relationships deepens, the strategic application of the oxetane motif is set to play an even greater role in the development of the next generation of therapeutics.

References

-

He, Z., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central. [Link]

-

Wipf, P., & Carreira, E. M. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

-

He, Z., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

-

Bighetti, F., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

-

Bighetti, F., et al. (2023). Oxetanes in Drug Discovery Campaigns - PMC. NIH. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

-

Taylor, R. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

-

Bighetti, F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

-

Maleš, M., & Taylor, R. J. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

-

He, Z., et al. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]

-

News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net. [Link]

-

Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. NIH. [Link]

-

Davis, O. A., et al. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. RSC Publishing. [Link]

-

Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

-

Grygorenko, O. O., et al. (2025). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. ResearchGate. [Link]

-

Jamison, C. S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

-

Bull, J. A., et al. (2025). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

-

Foti, R. S. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Drug Discovery and Development. [Link]

-

Bighetti, F., et al. (2025). Oxetanes in Drug Discovery Campaigns. ResearchGate. [Link]

-

Mat-Junit, S., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. RSC Publishing. [Link]

-

Mykhailiuk, P. K. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]

- 12. chigroup.site [chigroup.site]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. news-medical.net [news-medical.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

significance of bromophenyl moiety in drug design

An In-depth Technical Guide to the Significance of the Bromophenyl Moiety in Drug Design

The strategic incorporation of halogen atoms, a common tactic in medicinal chemistry, profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the halogens, bromine offers a unique combination of properties that make the bromophenyl moiety a valuable functional group in modern drug design. This technical guide provides a comprehensive exploration of the multifaceted roles of the bromophenyl group, delving into its fundamental physicochemical characteristics, its critical contributions to drug-target interactions, and its impact on metabolic stability and overall pharmacological activity. Through an analysis of key concepts, experimental data, and illustrative case studies, this document serves as an in-depth resource for researchers, scientists, and drug development professionals seeking to leverage the strategic application of the bromophenyl moiety in the creation of novel therapeutics.

Table of Contents

-

Introduction: The Strategic Role of Bromine in Medicinal Chemistry

-

Physicochemical Properties of the Bromophenyl Moiety

-

Lipophilicity and Membrane Permeability

-

Electronic Effects and pKa Modulation

-

Size, Shape, and Conformational Influence

-

-

The Bromophenyl Moiety in Drug-Target Interactions: The Power of the Halogen Bond

-

Understanding the Halogen Bond and the σ-hole

-

Case Studies: Halogen Bonding in Action

-

-

Pharmacokinetic Implications of Bromophenyl Substitution

-

Metabolic Stability and Pathways

-

Influence on Absorption, Distribution, and Excretion

-

-

Synthetic Strategies for Introducing the Bromophenyl Moiety

-

Protocol: Suzuki Cross-Coupling for Aryl-Aryl Bond Formation

-

-

Case Study: Macitentan, a Dual Endothelin Receptor Antagonist

-

References

Introduction: The Strategic Role of Bromine in Medicinal Chemistry

The introduction of halogen atoms into drug candidates is a widely employed strategy to modulate their biological and physicochemical properties.[1][2] While fluorine and chlorine are the most frequently utilized halogens, bromine possesses a unique set of characteristics that make it a powerful tool for drug designers. Historically, simple bromide salts were used as sedatives and antiepileptics due to the inhibitory effects of the bromide ion on the central nervous system.[3][4] However, the modern application of bromine in pharmaceuticals has evolved significantly, with the bromophenyl moiety being a key player in a diverse range of therapeutic areas, including oncology, infectious diseases, and neurology.[5][6]

The strategic incorporation of a bromophenyl group can lead to a number of advantageous effects, including:

-

Enhanced therapeutic activity: By optimizing interactions with the biological target.[1]

-

Improved metabolic profile: By blocking or redirecting metabolic pathways, thereby increasing the drug's duration of action.[2]

-

Increased membrane permeability: Due to its lipophilic nature.[7]

This guide will provide a detailed examination of the science underpinning these benefits, offering insights into how the bromophenyl moiety can be effectively leveraged in drug discovery and development programs.

Physicochemical Properties of the Bromophenyl Moiety

The physicochemical properties of a drug molecule are critical determinants of its overall pharmacological profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[8][9] The introduction of a bromophenyl group can significantly alter these properties in a predictable and often beneficial manner.

Lipophilicity and Membrane Permeability

The bromine atom is significantly more lipophilic than hydrogen. Consequently, the introduction of a bromophenyl moiety generally increases the overall lipophilicity of a molecule, as quantified by its logP value. This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[1] However, it is crucial to maintain a balance, as excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[8]

Electronic Effects and pKa Modulation

Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M) when attached to an aromatic ring. The net effect is typically electron-withdrawing, which can influence the acidity or basicity (pKa) of nearby functional groups. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding affinity.

Size, Shape, and Conformational Influence